molecular formula C20H29NO3 B021605 Echinophyllin C CAS No. 310433-44-4

Echinophyllin C

Cat. No. B021605
CAS RN: 310433-44-4
M. Wt: 331.4 g/mol
InChI Key: SMVIBINEORXRIL-MPRPZVOOSA-N
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Description

Echinophyllin C is one of the nitrogen-containing clerodane diterpenoids isolated from the leaves of the Brazilian medicinal plant Echinodorus macrophyllus. This compound, along with its analogs Echinophyllins D-F, showcases a unique structure featuring an alpha,beta-unsaturated gamma-lactam ring derived from a clerodane diterpene unit and an amine moiety (Kobayashi et al., 2000).

Synthesis Analysis

The synthesis of Echinophyllin C and related compounds involves intricate organic synthesis techniques. For instance, the total synthesis of Echinopines A and B, compounds with structural similarities to Echinophyllin C, leverages novel intramolecular rhodium-catalyzed cyclopropanation and samarium diiodide-mediated ring closure steps (Nicolaou et al., 2010). These methodologies highlight the complexity and creativity required in synthesizing such structurally unique diterpenoids.

Molecular Structure Analysis

Echinophyllin C's molecular structure is characterized by its clerodane diterpene skeleton and the presence of an amine moiety. This configuration contributes to its distinct biological properties. The structure and relative stereochemistry of Echinophyllin C were elucidated using comprehensive spectroscopic techniques, demonstrating the compound's complex architecture (Kobayashi et al., 2000).

Scientific Research Applications

  • Anticancer Properties : Echinocystic acid, a related compound, has shown the ability to induce apoptosis in human HepG2 cells, enhancing its anticancer function in herbal medicine through JNK- and p38 kinase-mediated mitochondrial pathways (Tong et al., 2004).

  • Reproductive Health : Echinacoside, another related compound, along with Cistanche tubulosa extracts, can improve sperm quality and testicular toxicity in rats, potentially serving as natural reproductive agents (Jiang et al., 2016).

  • Immune System Modulation : Echinacea purpurea extracts, which may contain compounds similar to Echinophyllin C, can modulate dendritic cell differentiation and expression of immune-related genes (Wang et al., 2006). Additionally, Echinacea extract enhances the expression of immune-associated genes in monocytes and dendritic cells (Park et al., 2005).

  • Antifungal Activity : Echinocandins, which may share structural similarities with Echinophyllin C, modulate inflammatory responses to Aspergillus fumigatus, affecting fungal beta-glucan exposure (Hohl et al., 2007).

  • Common Cold Treatment : Echinacea has been shown to decrease the incidence and duration of the common cold (Shah et al., 2007).

  • Neurological Disorder Treatment : Echinacoside exhibits potential in treating neurological disorders like Parkinson's and Alzheimer's, though its bioavailability and clinical trial results are concerns (Liu et al., 2018).

  • Antibacterial and Antiproliferative Properties : Echinops lanceolatus Mattf., which may contain Echinophyllin C, shows antibacterial and antiproliferative potential, particularly effective against drug-resistant bacteria and human tumor cell lines (Seukep et al., 2020).

properties

IUPAC Name

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIBINEORXRIL-MPRPZVOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinophyllin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main structural characteristic of the echinophyllin family of compounds?

A1: All four new members of the echinophyllin family (C-F) share a core structure consisting of a clerodane diterpene unit linked to an amine moiety, forming an α,β-unsaturated γ-lactam ring. []

Q2: Where were these new echinophyllin compounds isolated from?

A2: Echinophyllins C-F were isolated from the leaves of Echinodorus macrophyllus, a Brazilian medicinal plant also known as "Chapéu-de-couro". []

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